3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphorous oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
- 3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
- 3-(4-Methoxy-2,6-dimethylphenyl)-5-methyl-1,2,4-oxadiazole
Uniqueness
3-(4-Methoxy-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the aromatic ring and the presence of the oxadiazole moiety. This unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
89612-17-9 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(4-methoxy-2,6-dimethylphenyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N2O2/c1-8(2)14-15-13(16-18-14)12-9(3)6-11(17-5)7-10(12)4/h6-8H,1-5H3 |
InChI Key |
FFUBMXYVXRELOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NOC(=N2)C(C)C)C)OC |
Origin of Product |
United States |
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